molecular formula C6H7NO3 B073982 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione CAS No. 1585-90-6

1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione

Cat. No. B073982
CAS RN: 1585-90-6
M. Wt: 141.12 g/mol
InChI Key: AXTADRUCVAUCRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione and its derivatives involves several methods, including the condensation of amino acids and ketones under specific conditions. For instance, pyrrolidine-2,3-dione derivatives have been synthesized from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one through a multi-step reaction process, showcasing the compound's accessibility through organic synthesis routes (Nguyen & Dai, 2023).

Molecular Structure Analysis

The molecular structure of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione derivatives has been extensively analyzed using various spectroscopic techniques. These compounds often exhibit strong fluorescence and quantum yields due to their conjugated systems, as seen in polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, which display significant luminescence properties (Zhang & Tieke, 2008).

Chemical Reactions and Properties

1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including corrosion inhibition for metals in acidic environments. Its derivatives have shown to be effective corrosion inhibitors for carbon steel, indicating their potential in industrial applications (Zarrouk et al., 2015).

Physical Properties Analysis

The physical properties of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione derivatives, such as solubility and molecular weight, are influenced by their structural components. For example, polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units are highly soluble in common organic solvents and have molecular weights in the range of 8000-10000 Da, which impacts their processing and application in materials science (Zhang & Tieke, 2008).

Scientific Research Applications

  • Corrosion Inhibition : 1H-pyrrole-2,5-dione derivatives, including 1-phenyl-1H-pyrrole-2,5-dione and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, have been synthesized and shown to be effective corrosion inhibitors for carbon steel in hydrochloric acid. These inhibitors work via a chemisorption process and their effectiveness increases with concentration (Zarrouk et al., 2015).

  • Glycolic Acid Oxidase Inhibition : A series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been prepared as inhibitors of glycolic acid oxidase. These compounds, especially those with large lipophilic substituents, show potent in vitro inhibition of glycolic acid oxidase (Rooney et al., 1983).

  • Photoluminescent Polymers : Polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence and solubility in common organic solvents. These polymers, with different molecular weights, are promising for various applications due to their optical and electrochemical properties (Zhang & Tieke, 2008).

  • Electron Transport in Solar Cells : A novel alcohol-soluble n-type conjugated polyelectrolyte using pyrrolo[3,4-c]pyrrole-1,4-dione as the backbone has been developed for use as an electron transport layer in inverted polymer solar cells. This application leverages the electron-deficient nature and planar structure of the diketopyrrolopyrrole (DPP) backbone for enhanced solar cell performance (Hu et al., 2015).

  • Asymmetric Henry Reaction Catalyst : A catalytic asymmetric Henry reaction of 1H-pyrrole-2,3-diones has been achieved using a chiral bifunctional amine-thiourea as a catalyst. This method allows for the synthesis of compounds with quaternary stereocenters in acceptable yields and enantioselectivity (Zhang et al., 2016).

  • Prostaglandin E2 Production Inhibition : Derivatives of 1H-pyrrole-2,5-dione have been evaluated for their ability to inhibit PGE2 production in macrophage cells, which is significant for potential anti-inflammatory applications (Moon et al., 2010).

Safety And Hazards

The safety data sheet suggests that personal protective equipment/face protection should be worn when handling 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione. Adequate ventilation should be ensured, and contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .

properties

IUPAC Name

1-(2-hydroxyethyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c8-4-3-7-5(9)1-2-6(7)10/h1-2,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTADRUCVAUCRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332522
Record name 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione

CAS RN

1585-90-6
Record name 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Hydroxyethyl)maleimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

As shown in FIG. 1, to a solution of ethanolamine (1.8 g, 29.5 mmol) in saturated sodium bicarbonate solution (100 ml) was added N-methoxycarbonylmaleimide (95 g, 32.3 mmol) in portions with vigorous stirring at 0° C. The mixture was allowed to warm to room temperature and stirred for 1 hour. The pH of the mixture was adjusted to 6-7 by careful addition of concentrated sulfuric acid (5 ml). The resultant solution was freeze dried and the solid residue extracted with ethyl acetate (2×400 ml) by stirring for 30 min. with each extraction. The ethyl acetate extracts were collected by filtration and evaporated in vacuo to afford N-(2-hydroxyethyl)maleimide (formula I) as a white solid (4.0 g, 96% yield); thin layer chromatography (TLC), Rf=0.27, ethyl acetate/petroleum ether 1:1.
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Synthesis routes and methods III

Procedure details

In addition, the maleimide-based monomer of formula (2) according to the present invention may be prepared in accordance with any one of the following steps (h) to (n): (h) adding K2CO3, NaOH or TMAH aqueous solution to 2-maleimidethyl acetate of the step (a) to produce 2-maleimidyl ethanol; or (i) adding K2CO3, NaOH or TMAH aqueous solution to 3-maleimidepropyl acetate of the step (b) to produce 3-maleimidyl propanol; or (j) adding K2CO3, NaOH or TMAH aqueous solution to 1-maleimideisopropyl acetate of the step (c) to produce 1-maleimidyl isopropanol; or (k) adding K2CO3, NaOH or TMAH aqueous solution to 2-maleimidepropyl acetate of the step (d) to produce 2-maleimidyl propanol; or (1) adding K2CO3, NaOH or TMAH aqueous solution to 2-maleimidebutyl acetate of the step (e) to produce 2-maleimidyl-1-butanol; or (m) adding K2CO3, NaOH or TMAH aqueous solution to 4-maleimidebutyl acetate of the step (f) to produce 4-maleimidyl-1-butanol; or (n) adding K2CO3, NaOH or TMAH aqueous solution to 2-maleimide-2-methylpropyl acetate of the step (g) to produce 2-maleimidyl-2-methyl- 1-propanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
IA Patiño, KT de Oliveira, JR Perussi - … and Photodynamic Therapy, 2015 - repositorio.usp.br
Photodynamic therapy (PDT) is a technique for the treatment of cancer and other diseases based on the administration of a photosensitizer (PS) which is activated by irradiation of the …
Number of citations: 2 repositorio.usp.br
JA Syrett, G Mantovani, WRS Barton, D Price… - Polymer …, 2010 - pubs.rsc.org
Diels–Alder chemistry has been used to synthesise polymerisation initiators and a dimethacrylic cross-linker that leads to efficient cleavage and reformation; self-healing. The initiators …
Number of citations: 156 pubs.rsc.org
S Long, F Lin, C Yao, D Cui - Macromolecular Rapid …, 2017 - Wiley Online Library
The polymerization of a new polar diene‐based monomer 2‐(2‐methylidenebut‐3‐enyl)furan (MBEF) without masking is achieved by using the bis(phosphino)carbazoleide‐ligated …
Number of citations: 22 onlinelibrary.wiley.com
P Bednarczyk, K Mozelewska, J Klebeko, J Rokicka… - Polymers, 2023 - mdpi.com
A series of UV-curable urethane (meth)acrylates were obtained by copolymerization of the Diels–Alder adduct (HODA), isophorone diisocyanate, PEG1000, and various hydroxy (meth)…
Number of citations: 2 www.mdpi.com
PY Zhang, ILK Wong, CSW Yan… - Journal of medicinal …, 2010 - ACS Publications
A series of novel N-arylalkyl-3,4-diaryl-substituted pyrrole-2,5-diones were synthesized. They exhibited promising P-gp modulating activity in a P-gp overexpressing breast cancer cell …
Number of citations: 66 pubs.acs.org
H Göksu, M Topal, A Keskin, MS Gültekin… - Archiv der …, 2016 - Wiley Online Library
N‐substituted maleimides were synthesized from maleic anhydride and primary amines. 1,4‐Dibromo‐dibenzo[e,h]bicyclo‐[2,2,2]octane‐2,3‐dicarboximide derivatives (4a–f) were …
Number of citations: 36 onlinelibrary.wiley.com
WH Heath, F Palmieri, JR Adams, BK Long… - …, 2008 - ACS Publications
The ability to produce tough, cross-linked networks that can, if necessary, be rendered soluble by an external stimulus such as acid or heat is highly desirable for a number of …
Number of citations: 160 pubs.acs.org
IAP Linares, KT de Oliveira, JR Perussi - Dyes and Pigments, 2017 - Elsevier
In this study two new chlorin derivatives sterically prevented from aggregation were synthesised by the Diels-Alder reaction between protoporphyrin IX dimethyl ester and 1-(2-…
Number of citations: 21 www.sciencedirect.com
L Devel, G Almer, C Cabella, F Beau, M Bernes… - Molecules, 2019 - mdpi.com
Atherosclerosis is a major cardiovascular disease worldwide, that could benefit from innovative nanomedicine imaging tools and treatments. In this perspective, we here studied, by …
Number of citations: 10 www.mdpi.com
J Gong, K Sawamura, S Igarashi… - … and Mechanics of …, 2013 - spiedigitallibrary.org
Gels are a new material having three-dimensional network structures of macromolecules. They possess excellent properties as swellability, high permeability and biocompatibility, and …
Number of citations: 5 www.spiedigitallibrary.org

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